

Application Notes and Protocols for Lansoprazole Sulfone Reference Standard

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Compound of Interest

Compound Name: *Lansoprazole Sulfone*

Cat. No.: *B1674484*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **Lansoprazole Sulfone** reference standard in analytical testing. **Lansoprazole Sulfone** is a primary metabolite of Lansoprazole, a proton pump inhibitor, and serves as a critical reference standard for impurity profiling, stability studies, and pharmacokinetic analysis.

Overview of Lansoprazole and its Metabolism

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4, to form **Lansoprazole Sulfone**.^[1] This metabolic conversion is a key pathway in the clearance of Lansoprazole from the body. Monitoring **Lansoprazole Sulfone** is essential for understanding the drug's metabolic profile and for identifying potential drug-drug interactions.

Analytical Data

The following tables summarize the key analytical data for **Lansoprazole Sulfone** reference standard, facilitating its use in various analytical methodologies.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

Parameter	Value	Conditions/Notes
Relative Retention Time (RRT)	1.1	Relative to Lansoprazole peak. [2]
Typical Retention Time	Varies	Dependent on specific chromatographic conditions. A typical retention time for Lansoprazole is ~5.4 min under the conditions specified in Protocol 1.[3]
Detection Wavelength (UV)	285 nm	A common wavelength for the detection of Lansoprazole and its related compounds.[3][4][5][6]

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Parameter	Value	Solvent/Conditions
λ_{max} (Wavelength of Maximum Absorbance)	281 nm	Data from supplier technical information.[1]
Alternative λ_{max} for Lansoprazole	298 nm	In 0.01 M Phosphate Buffer (pH 6.8).[7]

Table 3: Mass Spectrometry (MS) Data

Parameter	Value	Ionization Mode/Notes
Molecular Formula	C ₁₆ H ₁₄ F ₃ N ₃ O ₃ S	[1][8]
Molecular Weight	385.36 g/mol	[8]
Precursor Ion [M+H] ⁺ (m/z)	386.0781	High-resolution mass spectrometry data.

Experimental Protocols

The following are detailed protocols for common analytical techniques utilizing the **Lansoprazole Sulfone** reference standard.

This protocol is adapted from established USP methods for Lansoprazole and its related compounds.[2]

a. Materials and Reagents:

- **Lansoprazole Sulfone** Reference Standard
- Lansoprazole Reference Standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Triethylamine
- Phosphoric acid
- Methanol (HPLC grade)

b. Chromatographic Conditions:

- Column: C18, 4.6 mm x 150 mm, 5 µm particle size
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile, water, and triethylamine (160:40:1, v/v/v), pH adjusted to 7.0 with phosphoric acid
- Gradient Elution:
 - 0-40 min: 10% to 80% B
 - 40-50 min: 80% B (isocratic)

- 50-51 min: 80% to 10% B
- 51-60 min: 10% B (isocratic)
- Flow Rate: 0.8 mL/min[3][6]
- Column Temperature: Ambient
- Detection: UV at 285 nm[3][4][5][6]
- Injection Volume: 20 µL

c. Standard Solution Preparation:

- Accurately weigh about 10 mg of **Lansoprazole Sulfone** Reference Standard and transfer to a 100 mL volumetric flask.
- Dissolve in and dilute to volume with methanol. This is the standard stock solution.
- Prepare working standards of desired concentrations by diluting the stock solution with the mobile phase.

d. Sample Preparation (for drug substance):

- Accurately weigh about 25 mg of the Lansoprazole drug substance and transfer to a 50 mL volumetric flask.
- Dissolve in and dilute to volume with methanol.
- Filter the solution through a 0.45 µm syringe filter before injection.

e. System Suitability:

- Inject a solution containing both Lansoprazole and **Lansoprazole Sulfone**. The resolution between the two peaks should be not less than 2.0.
- The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.

a. Materials and Reagents:

- **Lansoprazole Sulfone** Reference Standard
- Methanol (UV grade) or other suitable transparent solvent

b. Instrument Parameters:

- Spectrophotometer: Double beam UV-Vis spectrophotometer
- Wavelength Range: 200-400 nm
- Blank: Methanol (or the solvent used for sample preparation)

c. Standard Solution Preparation:

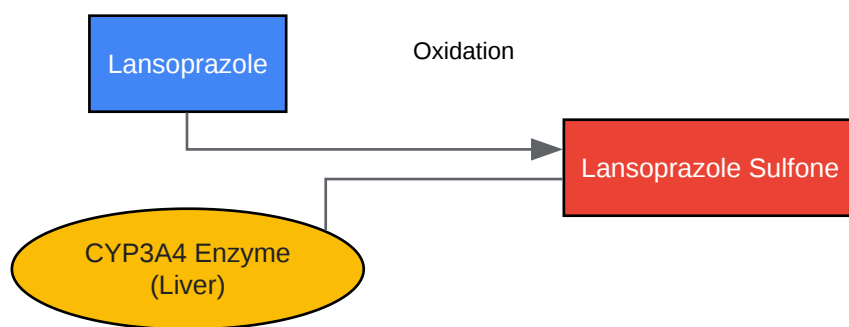
- Prepare a stock solution of **Lansoprazole Sulfone** in methanol (e.g., 100 µg/mL).
- Prepare a working standard solution of a suitable concentration (e.g., 10 µg/mL) by diluting the stock solution with methanol.

d. Procedure:

- Record the UV spectrum of the working standard solution from 200 to 400 nm against the solvent blank.
- Determine the wavelength of maximum absorbance (λ_{max}).

Visualizations

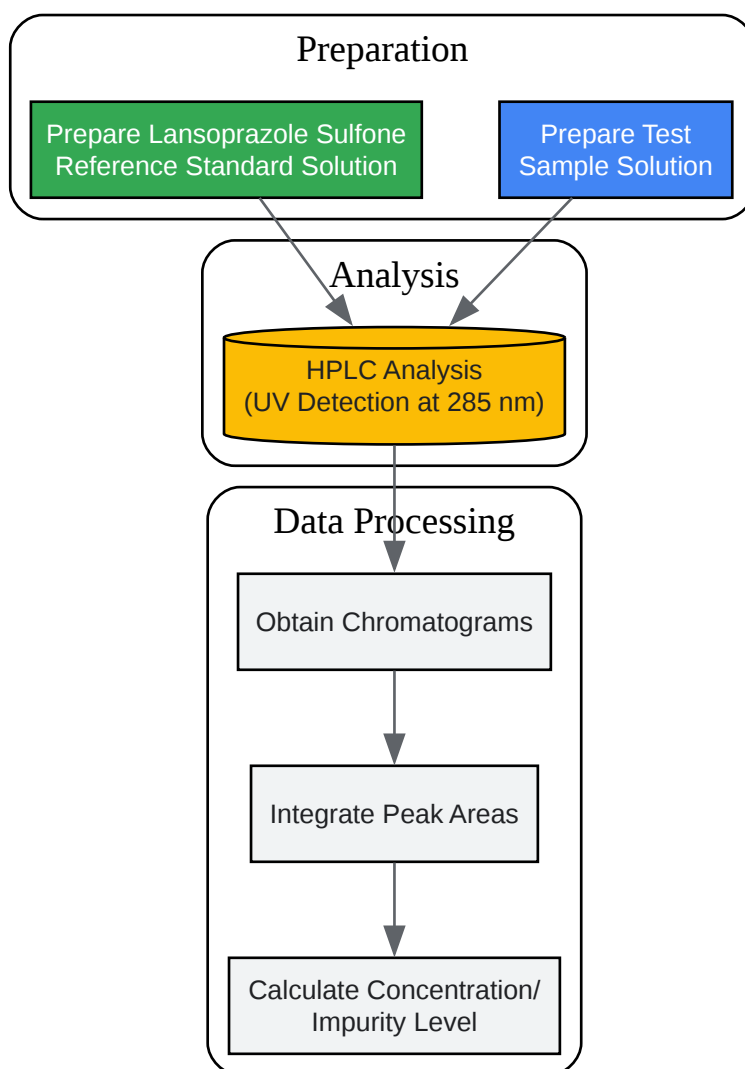
The following diagram illustrates the metabolic conversion of Lansoprazole to **Lansoprazole Sulfone**, a reaction primarily catalyzed by the CYP3A4 enzyme in the liver.



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Metabolic conversion of Lansoprazole.

This diagram outlines the typical workflow for the analysis of a test sample using the **Lansoprazole Sulfone** reference standard.



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Workflow for HPLC analysis.

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